Thiabendazole-d4 (Major)
Overview
Description
Thiabendazole-d4 (Major) is a deuterated form of thiabendazole, a benzimidazole derivative. Thiabendazole is widely used as an antifungal and antiparasitic agent. The deuterated form, Thiabendazole-d4, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of thiabendazole due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiabendazole-d4 involves the incorporation of deuterium atoms into the thiabendazole molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Thiabendazole can be subjected to deuterium exchange reactions in the presence of deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Using deuterated reagents in the synthesis of thiabendazole can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of Thiabendazole-d4 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Utilizing catalysts such as palladium on carbon (Pd/C) in deuterated solvents to facilitate the exchange of hydrogen with deuterium.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity Thiabendazole-d4.
Chemical Reactions Analysis
Types of Reactions
Thiabendazole-d4 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Oxidation: Thiabendazole-d4 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Thiabendazole-d4 to its corresponding amine derivatives.
Substitution: Thiabendazole-d4 can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include deuterated sulfoxides, sulfones, and amine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Thiabendazole-d4 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of thiabendazole in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying the metabolites of thiabendazole in various biological matrices.
Environmental Studies: Used to trace the environmental fate and transport of thiabendazole in soil and water systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to improve the accuracy and precision of quantitative analyses.
Mechanism of Action
Thiabendazole-d4 exerts its effects through mechanisms similar to thiabendazole. The primary mechanism involves:
Inhibition of Fumarate Reductase: Thiabendazole inhibits the helminth-specific enzyme fumarate reductase, disrupting the energy metabolism of parasitic worms.
Binding to Tubulin: Thiabendazole binds to β-tubulin, inhibiting microtubule polymerization and disrupting cell division in fungi and parasites.
Comparison with Similar Compounds
Thiabendazole-d4 can be compared with other deuterated benzimidazole derivatives and non-deuterated analogs:
Thiabendazole: The non-deuterated form, widely used as an antifungal and antiparasitic agent.
Albendazole-d4: Another deuterated benzimidazole derivative used in similar pharmacokinetic and metabolic studies.
Mebendazole-d4: Deuterated form of mebendazole, used for similar research purposes.
Uniqueness
Thiabendazole-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantifying the compound in complex biological and environmental matrices. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering insights that are not easily achievable with non-deuterated compounds.
Properties
IUPAC Name |
4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNZQLZVWNLKY-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=CSC=N3)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016187 | |
Record name | Thiabendazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190007-20-5 | |
Record name | Thiabendazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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